RCS-4 N-(5-carboxypentyl) metabolite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

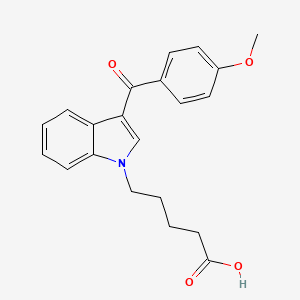

RCS-4 N-(5-carboxypentyl) metabolite is an expected metabolite of RCS-4 . It is structurally similar to JWH 018 . Like JWH 018, RCS-4 has been detected in herbal products . Carboxylation of the N-alkyl chain of JWH 018 occurs during in vivo metabolism, resulting in a 5-carboxypentyl metabolite that is detectable in the urine .

Synthesis Analysis

The synthesis of RCS-4 N-(5-carboxypentyl) metabolite involves carboxylation of the N-alkyl chain of JWH 018 during in vivo metabolism . This results in a 5-carboxypentyl metabolite that is detectable in the urine .Molecular Structure Analysis

The molecular formula of RCS-4 N-(5-carboxypentyl) metabolite is C21H21NO4 . Its formal name is 5-(3-(4-methoxybenzoyl)-1H-indol-1-yl)pentanoic acid . The InChi Code is InChI=1S/C21H21NO4/c1-26-16-11-9-15 (10-12-16)21 (25)18-14-22 (13-5-4-8-20 (23)24)19-7-3-2-6-17 (18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3, (H,23,24) .Chemical Reactions Analysis

The primary chemical reaction involved in the formation of RCS-4 N-(5-carboxypentyl) metabolite is the carboxylation of the N-alkyl chain of JWH 018 . This reaction occurs during in vivo metabolism .Physical And Chemical Properties Analysis

RCS-4 N-(5-carboxypentyl) metabolite is a crystalline solid . It is soluble in DMF (5 mg/ml), DMSO (3 mg/ml), and Ethanol (10 mg/ml) . It has a λmax of 213, 263, 320 nm .Applications De Recherche Scientifique

Forensic Toxicology

RCS-4 N-(5-carboxypentyl) metabolite: is a significant compound in the field of forensic toxicology. It is an analytical reference standard used to identify the presence of RCS-4, a synthetic cannabinoid, in biological samples . This metabolite is detectable in urine, which is crucial for post-consumption analysis of RCS-4, especially since the parent compound may not be present .

Drug Abuse Monitoring

The metabolite plays a vital role in monitoring drug abuse. It is used to track the consumption of synthetic cannabinoids, which are often included in herbal products . The ability to detect such metabolites helps authorities and medical professionals understand patterns of abuse and potentially prevent drug-related incidents.

Pharmacokinetics Studies

In pharmacokinetics, RCS-4 N-(5-carboxypentyl) metabolite is essential for understanding the metabolism of synthetic cannabinoids. Studies involving this metabolite can reveal how RCS-4 is processed in the body and how it is excreted, which is fundamental for drug design and safety assessments .

Mass Spectrometry Application

This metabolite is commonly used in mass spectrometry as a standard to develop accurate methods for detecting synthetic cannabinoids in various matrices . Its well-characterized structure and properties, such as solubility and spectral data, make it an ideal candidate for this application.

Chemical Research

In chemical research, RCS-4 N-(5-carboxypentyl) metabolite serves as a model compound to study the chemical behavior of synthetic cannabinoids. Researchers can investigate its reactivity, stability, and interactions with other substances, which is valuable for developing new materials and chemicals .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXFWFGLGOBGBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018152 |

Source

|

| Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RCS-4 N-(5-carboxypentyl) metabolite | |

CAS RN |

1427521-39-8 |

Source

|

| Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)